(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which can be achieved through the reaction of 1-(tetrahydrothiophen-3-yl)piperidine with appropriate reagents under controlled conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with a phenyl-substituted ethenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide
- N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide
Uniqueness
(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(E)-2-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S2/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUKVFUSGJAPIA-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.